(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the diazinane ring with a 2-methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Formation of the naphthalen-1-ylmethylidene group: This can be done through a condensation reaction with naphthaldehyde or a similar compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and naphthalen-1-ylmethylidene groups.
Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the diazinane ring.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(2-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
- (5Z)-1-(2-chlorophenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Uniqueness
- Methoxy Group : The presence of the methoxy group in (5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione can influence its electronic properties and reactivity, making it unique compared to its analogs.
- Biological Activity : The specific substitution pattern may result in distinct biological activities, offering potential advantages in therapeutic applications.
Properties
IUPAC Name |
(5Z)-1-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-19-12-5-4-11-18(19)24-21(26)17(20(25)23-22(24)27)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-13H,1H3,(H,23,25,27)/b17-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJNTWULOONCP-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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